2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide
CAS No.: 1210370-11-8
Cat. No.: VC11653047
Molecular Formula: C12H12ClFN2O
Molecular Weight: 254.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210370-11-8 |
|---|---|
| Molecular Formula | C12H12ClFN2O |
| Molecular Weight | 254.69 g/mol |
| IUPAC Name | 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide |
| Standard InChI | InChI=1S/C12H12ClFN2O/c1-9(13)12(17)16(8-2-7-15)11-5-3-10(14)4-6-11/h3-6,9H,2,8H2,1H3 |
| Standard InChI Key | XAVBLBHZGOJNPR-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N(CCC#N)C1=CC=C(C=C1)F)Cl |
| Canonical SMILES | CC(C(=O)N(CCC#N)C1=CC=C(C=C1)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₁₂H₁₂ClFN₂O, with a molecular weight of 254.69 g/mol . Its structure includes:
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A 2-chloropropanamide backbone providing electrophilic reactivity.
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N-(2-cyanoethyl) and N-(4-fluorophenyl) substituents, introducing polarity and aromatic interactions.
The SMILES string CC(C(=O)N(CCC#N)C1=CC=C(C=C1)F)Cl and InChIKey XAVBLBHZGOJNPR-UHFFFAOYSA-N confirm its stereochemistry .
Synthesis and Preparation
Synthetic Routes
While no direct synthesis is documented, analogous propanamides are synthesized via EDCI-mediated coupling of propanoic acid derivatives with amines . A plausible pathway involves:
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Reacting 2-chloropropanoyl chloride with 2-cyanoethylamine to form the mono-substituted intermediate.
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Subsequent coupling with 4-fluoroaniline under basic conditions.
Optimization Challenges
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Steric hindrance from the bulky 4-fluorophenyl group may reduce coupling efficiency .
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Chiral resolution might be required if asymmetric synthesis is attempted, as seen in related Mannich-type reactions .
Physicochemical Properties
Collision Cross-Section (CCS) Data
Predicted CCS values for adducts (in Ų) highlight its gas-phase behavior :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 255.06951 | 153.6 |
| [M+Na]+ | 277.05145 | 164.4 |
| [M-H]- | 253.05495 | 147.1 |
These values suggest moderate polarity, aligning with its logP ~2.5 (estimated).
Stability and Reactivity
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The electron-withdrawing cyano group enhances resistance to hydrolysis.
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The 4-fluorophenyl ring may participate in π-π stacking, as observed in DCAF1 ligand interactions .
| Substituent | KD (nM) | Bioactivity Trend |
|---|---|---|
| 4-F | 9,600–9,800 | Moderate binding |
| 4-Cl | 6,800–6,900 | Enhanced vs. unsubstituted |
| H | >16,000 | Weak affinity |
Hypothesized Applications
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Anticancer agents: Fluorophenyl groups improve target selectivity in kinase inhibitors .
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Antiviral candidates: Cyanoethyl moieties disrupt viral protease activity in preclinical models.
Computational and Experimental Gaps
Unresolved Questions
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Crystal structure data: No X-ray or NMR studies confirm its conformation .
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In vivo pharmacokinetics: Absorption and metabolism remain uncharacterized.
Priority Research Areas
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